Diethyl azodicarboxylate

概要

説明

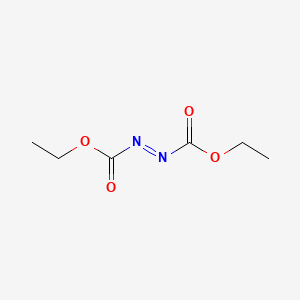

アゾジカルボン酸ジエチルは、化学式 CH₃CH₂−O−C(=O)−N=N−C(=O)−O−CH₂CH₃ で表される有機化合物です。オレンジ色の液体で、非常に反応性が高く、さまざまな化学反応の試薬として使用されます。 この化合物は、アルコールをエステル、エーテル、その他の誘導体に変換するミッツノブ反応においてその役割で知られています .

準備方法

アゾジカルボン酸ジエチルは、ヒドラジンから始まる2段階のプロセスで合成できます。最初の段階では、ヒドラジンをクロロギ酸エチルでアルキル化して、ヒドラゾジカルボン酸ジエチルを生成します。 この中間体を次いで塩素で処理すると、アゾジカルボン酸ジエチルが生成されます . 工業的生産方法では、多くの場合、同様の段階が用いられますが、大規模生産と安全上の配慮のために最適化されています .

化学反応の分析

アゾジカルボン酸ジエチルは、次のようなさまざまなタイプの化学反応を起こします。

酸化: 1級アルコールと2級アルコールをそれぞれアルデヒドとケトンに酸化できます.

置換: 特にミッツノブ反応において、アルコールとトリフェニルホスフィンと反応してエステル、エーテル、その他の誘導体を生成する置換反応に関与します.

これらの反応で一般的に用いられる試薬には、トリフェニルホスフィン、アルコール、カルボン酸などがあります。 生成される主な生成物は、用いられる反応条件と基質によって異なります .

科学研究における用途

アゾジカルボン酸ジエチルは、科学研究において幅広い用途があります。

科学的研究の応用

Mitsunobu Reaction

DEAD is a key component in the Mitsunobu reaction, a widely used strategy for the preparation of an amine, azide, ether, thioether, or ester from the corresponding alcohol . In this reaction, DEAD forms an adduct with phosphines, typically triphenylphosphine, facilitating the synthesis of desired products with inversion of molecular symmetry . The Mitsunobu reaction has found extensive applications in the synthesis of natural products and pharmaceuticals .

Case Study: Zidovudine (AZT) Synthesis

DEAD is used in the synthesis of Zidovudine, also known as azidothymidine or AZT, an important antiviral drug used in the treatment of AIDS . In this synthesis, thymidine transforms into a derivative through a DEAD-assisted reaction, which is then converted to zidovudine .

Michael Reaction

The azo group in DEAD functions as a Michael acceptor . In the presence of a copper(II) catalyst, DEAD assists the conversion of β-keto esters to the corresponding hydrazine derivatives . Similarly, it facilitates the substitution of boronic acid esters .

Diels-Alder Reactions and Click Chemistry

DEAD is an efficient component in Diels-Alder reactions and click chemistry . For example, it is used in the synthesis of bicyclo[2.1.0]pentane . It has also been used to generate aza-Baylis-Hillman adducts with acrylates .

Synthesis of Heterocyclic Compounds

DEAD is employed in the synthesis of heterocyclic compounds . For instance, pyrazoline derivatives convert by condensation to α,β-unsaturated ketones . Additionally, DEAD is used as an enophile in ene reactions .

Reactions with Frustrated Lewis Pairs (FLPs)

作用機序

アゾジカルボン酸ジエチルの作用機序は、電子受容体としての役割に関係しています。ミッツノブ反応では、トリフェニルホスフィンと付加物を形成し、それがさらにアルコールと反応してエステル、エーテル、その他の誘導体を生成します。 この反応は通常、分子の対称性の反転を伴い、異なる立体異性体の生成物をもたらします .

類似化合物との比較

アゾジカルボン酸ジエチルは、しばしばアゾジカルボン酸ジイソプロピルなどの他のアゾジカルボン酸と比較されます。 両方の化合物は同様の反応に使用されますが、アゾジカルボン酸ジエチルは、反応性が高く、取扱いが容易なため、より一般的に使用されます . 他の類似の化合物には、アゾジカルボン酸ジメチルとアゾジホルム酸ジエチルなどがあります .

生物活性

Diethyl azodicarboxylate (DEAD) is an organic compound with significant implications in synthetic organic chemistry, particularly due to its reactivity and role as a versatile reagent. This article explores the biological activity of DEAD, focusing on its applications in organic synthesis, its derivatives, and relevant case studies that highlight its utility in pharmaceutical development.

DEAD is characterized by the presence of an azo group flanked by two ethyl ester groups, making it a strong electron acceptor. It is primarily used in reactions such as the Mitsunobu reaction, where it facilitates the conversion of alcohols into various functional groups including esters, ethers, amines, and thioethers . Its role as an oxidizing agent allows for the formation of carbon-carbon and carbon-heteroatom bonds, which is crucial for synthesizing complex organic molecules.

Biological Activity Overview

While DEAD itself does not exhibit significant biological activity directly, its derivatives have been shown to possess therapeutic effects. The compound has been utilized in the synthesis of several bioactive compounds that are critical in drug development. Notable applications include:

- Synthesis of Antiviral Agents : DEAD is involved in the synthesis of zidovudine (AZT), a well-known antiretroviral medication used to treat HIV/AIDS .

- Antitumor Compounds : It plays a role in producing FdUMP, a potent antitumor agent that acts as an inhibitor of thymidylate synthase .

- Chemotherapeutic Drugs : Procarbazine, a drug used in cancer treatment, is another compound synthesized using DEAD .

Case Study: Reaction Mechanisms

A study examined the reaction of tertiary amines with DEAD, demonstrating its ability to promote dehydrogenation to form enamines. This reaction subsequently leads to the formation of N-sulfonyl amidine derivatives when coupled with sulfonyl azides. The study highlighted the efficiency and mild conditions under which these reactions occur, showcasing DEAD's versatility in synthetic pathways .

Table 1: Summary of Biological Applications

| Compound Name | Application | Mechanism Involved |

|---|---|---|

| Zidovudine (AZT) | Antiviral | Inhibition of reverse transcriptase |

| FdUMP | Antitumor | Inhibition of thymidylate synthase |

| Procarbazine | Chemotherapy | Alkylation of DNA |

Synthetic Pathways Involving DEAD

DEAD has been extensively studied for its role in various synthetic pathways. For instance, reactions involving cyclopentadienyltri-n-butyltin with DEAD have shown interesting outcomes leading to oligomerization products. The introduction of substituents on cyclopentadiene affects product formation, emphasizing the importance of steric factors in these reactions .

Table 2: Reaction Outcomes with DEAD

| Reactant | Product | Observations |

|---|---|---|

| Cyclopentadienyltri-n-butyltin | M-ene product | Dimerization observed post-reaction |

| Tertiary amines | Enamines | Formation of N-sulfonyl amidines |

特性

CAS番号 |

4143-61-7 |

|---|---|

分子式 |

C6H10N2O4 |

分子量 |

174.15 g/mol |

IUPAC名 |

ethyl N-ethoxycarbonyliminocarbamate |

InChI |

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3 |

InChIキー |

FAMRKDQNMBBFBR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N=NC(=O)OCC |

異性体SMILES |

CCOC(=O)/N=N/C(=O)OCC |

正規SMILES |

CCOC(=O)N=NC(=O)OCC |

外観 |

Solid powder |

Key on ui other cas no. |

4143-61-7 1972-28-7 |

物理的記述 |

Orange liquid; [Merck Index] |

ピクトグラム |

Explosive; Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Diethyl azodicarboxylate; DEAD; Azodiformic acid diethyl ester; Diethyl diazenedicarboxylate; Ethyl azodicarboxylate; Diethyl azodicarboxylate. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diethyl azodicarboxylate function as an oxidizing agent?

A1: this compound (DEAD) acts as a dehydrogenating agent by accepting two hydrogen atoms, transforming into diethyl hydrazodicarboxylate (DHAD) []. This process effectively oxidizes the substrate molecule.

Q2: What is the role of this compound in the Mitsunobu reaction?

A2: DEAD is a key component of the Mitsunobu reaction, where it forms a betaine intermediate with triphenylphosphine []. This betaine facilitates the activation of alcohols, enabling their substitution with various nucleophiles, often with inversion of configuration [].

Q3: Can this compound react with compounds other than alcohols in the Mitsunobu reaction?

A3: Yes, while commonly used with alcohols, the Mitsunobu reaction with DEAD can also facilitate the formation of C-N, C-S, and C-halogen bonds [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H10N2O4, and its molecular weight is 174.18 g/mol [].

Q5: Does the presence of water affect reactions involving this compound?

A5: Water can significantly impact reactions with DEAD. For instance, in the reaction of 1-phenyl-4-vinylpyrazole with DEAD, the presence of water leads to the formation of a (2-hydroxyethyl)hydrazine derivative instead of the expected dihydro-oxadiazine product []. This highlights the importance of anhydrous conditions in many DEAD-mediated reactions.

Q6: How does this compound promote the formation of esters from carboxylic acids and alcohols?

A6: While not a catalyst in the traditional sense, DEAD, in conjunction with triphenylphosphine, activates the carboxylic acid, facilitating its reaction with the alcohol to yield the corresponding ester [].

Q7: What type of cycloaddition reactions can this compound participate in?

A7: DEAD can engage in both [4+2] cycloadditions, as seen in its reaction with cyclohexa-1,3-diene [], and [3+2] cycloadditions, as demonstrated in the synthesis of pyrrolo[2,1-a]isoquinolines [].

Q8: Can this compound be used for the synthesis of spirophosphoranes?

A8: Yes, DEAD acts as a condensing agent in the synthesis of spirophosphoranes from cyclic trivalent phosphorus compounds and 1,2- or 1,3-glycols [].

Q9: Is this compound involved in the formation of ketenimines?

A9: Yes, DEAD, in the presence of triphenylphosphine, reacts with thioamides to produce ketenimines [].

Q10: How has computational chemistry been employed to study this compound reactions?

A10: Computational methods, such as DFT calculations, have been used to investigate the solvent effects on the Diels-Alder reaction of DEAD with 2,3-dimethyl-1,3-butadiene [] and the [2+2] cycloaddition with ethyl vinyl ether []. These studies have provided insights into the reaction mechanisms and the influence of solvent polarity on reaction rates.

Q11: How does the structure of this compound influence its reactivity?

A11: The presence of the azo (N=N) group in DEAD is crucial for its reactivity. This group is susceptible to attack by nucleophiles and is also responsible for its ability to act as a dehydrogenating agent []. Modifications to the ester groups could potentially alter its reactivity and selectivity.

Q12: How stable is this compound, and what precautions should be taken during handling?

A12: DEAD is generally stable but is moisture-sensitive. It should be stored under anhydrous conditions. The betaine intermediate formed with triphenylphosphine is unstable and should be generated in situ [].

Q13: Are there specific safety concerns associated with this compound?

A13: As with all laboratory reagents, proper handling and safety protocols should be followed when working with DEAD. It is advisable to consult the material safety data sheet (MSDS) for detailed information.

Q14: When was this compound first synthesized and what were its early applications?

A14: While the provided research does not mention the exact date of DEAD's first synthesis, its use as a reagent in organic synthesis dates back several decades. Early applications included oxidation reactions and the synthesis of various heterocyclic compounds.

Q15: Beyond organic synthesis, are there other fields where this compound finds applications?

A15: While the provided research primarily focuses on organic synthesis, DEAD's unique reactivity could potentially extend its utility to other fields, such as materials science or polymer chemistry. Further research is needed to explore these possibilities fully.

Q16: Can this compound be used to synthesize epoxides?

A16: Yes, DEAD, alongside triphenylphosphine, can be used to synthesize epoxides from carbohydrates like D-fructofuranoside [].

Q17: Are there any reported instances of this compound promoting unexpected rearrangements?

A18: Yes, in the reaction of diaryl-1,2-diones with DEAD and triphenylphosphine, a novel rearrangement occurs, leading to the formation of N,N-dicarboethoxy monohydrazones [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。